2-Methyl-4-(tributylstannyl)pyridine
Overview
Description
2-Methyl-4-(tributylstannyl)pyridine is a chemical compound with the molecular formula C18H33NSn . It is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .
Synthesis Analysis
The synthesis of 2-Methyl-4-(tributylstannyl)pyridine involves the use of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra . It is also used as a building block in an efficient, palladium-catalyzed synthesis .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(tributylstannyl)pyridine consists of 18 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 1 tin atom . The molecular weight of the compound is 382.2 g/mol .Chemical Reactions Analysis
2-Methyl-4-(tributylstannyl)pyridine is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes . It is also used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .Scientific Research Applications
- Palladium-Catalyzed Reactions : 2-Methyl-4-(tributylstannyl)pyridine serves as a ligand in palladium-catalyzed cross-coupling reactions. It facilitates the formation of C-C and C-N bonds, making it valuable in organic synthesis .
- Iridium Complexes : It is used to prepare iridium complexes for blue phosphorescent organic light-emitting diodes (OLEDs) .
- Environmental Fate : Investigate its behavior in aquatic environments. Tributylstannyl compounds can be persistent pollutants, affecting ecosystems .
Catalysis and Organic Synthesis
Environmental Chemistry
Safety And Hazards
2-Methyl-4-(tributylstannyl)pyridine is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
tributyl-(2-methylpyridin-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKVMSAVVHWLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616649 | |
Record name | 2-Methyl-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(tributylstannyl)pyridine | |
CAS RN |
134914-97-9 | |
Record name | 2-Methyl-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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